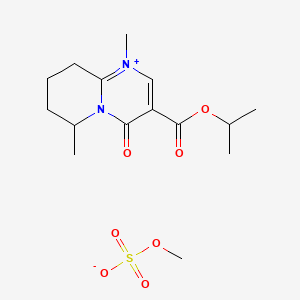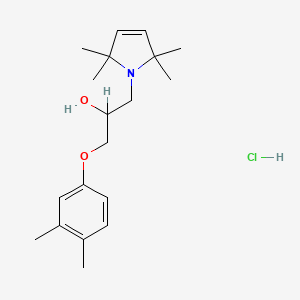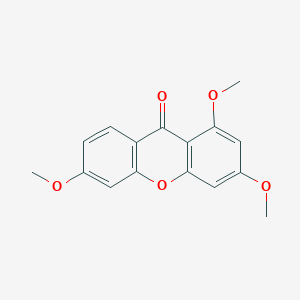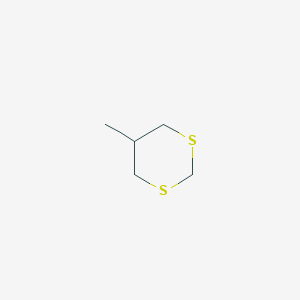
5-Methyl-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,3-dithiane is an organic compound with the molecular formula C5H10S2. It belongs to the class of dithianes, which are sulfur-containing heterocycles. This compound is of significant interest in organic chemistry due to its unique reactivity and versatility in various synthetic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Methyl-1,3-dithiane can be synthesized through the reaction of 2-methyl-1,3-propanedithiol with formaldehyde under acidic conditions. The reaction typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the dithiane ring .
Industrial Production Methods: The process may involve optimization of reaction conditions such as temperature, solvent, and catalyst concentration to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-1,3-dithiane undergoes various types of chemical reactions, including:
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminium hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminium hydride.
Substitution: Alkyl halides, sulfonates, triflates.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms.
Substitution: Alkylated dithiane derivatives.
Applications De Recherche Scientifique
5-Methyl-1,3-dithiane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in multistep organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the synthesis of complex organic molecules and natural products.
Mécanisme D'action
The mechanism of action of 5-Methyl-1,3-dithiane involves its ability to act as a nucleophile due to the presence of sulfur atoms. The sulfur atoms can stabilize carbanions, making the compound a versatile intermediate in various organic reactions. The compound can also undergo umpolung (polarity inversion) reactions, allowing it to act as an acyl anion equivalent .
Comparaison Avec Des Composés Similaires
1,3-Dithiane: Similar structure but without the methyl group.
1,3-Dithiolane: Contains a five-membered ring with two sulfur atoms.
Oxathiolane: Contains both oxygen and sulfur atoms in the ring.
Uniqueness: 5-Methyl-1,3-dithiane is unique due to the presence of the methyl group, which can influence its reactivity and stability. This makes it a valuable compound in synthetic organic chemistry for the development of new reactions and methodologies .
Propriétés
Numéro CAS |
38761-25-0 |
|---|---|
Formule moléculaire |
C5H10S2 |
Poids moléculaire |
134.3 g/mol |
Nom IUPAC |
5-methyl-1,3-dithiane |
InChI |
InChI=1S/C5H10S2/c1-5-2-6-4-7-3-5/h5H,2-4H2,1H3 |
Clé InChI |
UNMGXVRDKDPTNK-UHFFFAOYSA-N |
SMILES canonique |
CC1CSCSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


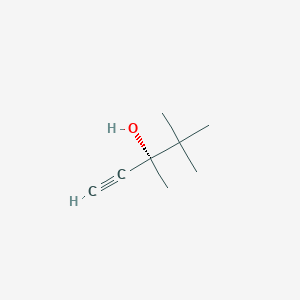
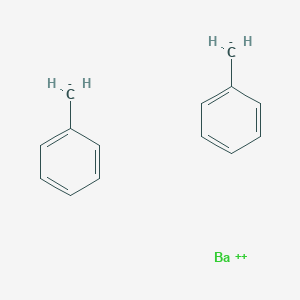
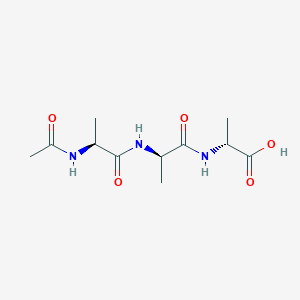
![[Bis(2-amino-2-oxoethyl)amino]acetic acid](/img/structure/B14674023.png)


![5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14674031.png)
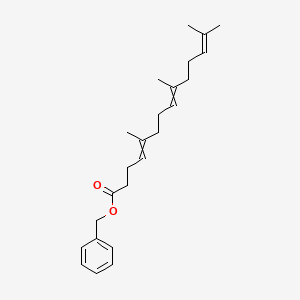
![1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14674037.png)
![1h-Pyrimido[5,4-c][1,2,5]oxadiazine](/img/structure/B14674050.png)
